N-{2-[5-(chlorodifluoromethoxy)-2-methyl-1H-indol-3-yl]ethyl}-2-methyl-5-(propan-2-yl)benzene-1-sulfonamide
Description
N-{2-[5-(Chlorodifluoromethoxy)-2-methyl-1H-indol-3-yl]ethyl}-2-methyl-5-(propan-2-yl)benzene-1-sulfonamide is a structurally complex sulfonamide derivative featuring a substituted indole core linked via an ethyl group to a benzene sulfonamide moiety. Key structural elements include:
- Indole ring: Substituted with a chlorodifluoromethoxy (–OCF₂Cl) group at position 5 and a methyl group at position 2.
- Sulfonamide group: Attached to a benzene ring substituted with a methyl (–CH₃) at position 2 and an isopropyl (–CH(CH₃)₂) group at position 4.
This compound shares structural homology with non-steroidal anti-inflammatory drug (NSAID) analogs, particularly indomethacin derivatives, which are known for cyclooxygenase (COX) inhibition .
Properties
IUPAC Name |
N-[2-[5-[chloro(difluoro)methoxy]-2-methyl-1H-indol-3-yl]ethyl]-2-methyl-5-propan-2-ylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25ClF2N2O3S/c1-13(2)16-6-5-14(3)21(11-16)31(28,29)26-10-9-18-15(4)27-20-8-7-17(12-19(18)20)30-22(23,24)25/h5-8,11-13,26-27H,9-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYJQUTFKYMGLJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)C)S(=O)(=O)NCCC2=C(NC3=C2C=C(C=C3)OC(F)(F)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClF2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[5-(chlorodifluoromethoxy)-2-methyl-1H-indol-3-yl]ethyl}-2-methyl-5-(propan-2-yl)benzene-1-sulfonamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the indole core, introduction of the chlorodifluoromethoxy group, and subsequent sulfonamide formation. Common reagents used in these reactions include phenylhydrazine hydrochloride, methanesulfonic acid, and various alkylating agents .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to achieve higher yields and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
N-{2-[5-(chlorodifluoromethoxy)-2-methyl-1H-indol-3-yl]ethyl}-2-methyl-5-(propan-2-yl)benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the indole ring or the sulfonamide group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce amines .
Scientific Research Applications
N-{2-[5-(chlorodifluoromethoxy)-2-methyl-1H-indol-3-yl]ethyl}-2-methyl-5-(propan-2-yl)benzene-1-sulfonamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical processes.
Mechanism of Action
The mechanism of action of N-{2-[5-(chlorodifluoromethoxy)-2-methyl-1H-indol-3-yl]ethyl}-2-methyl-5-(propan-2-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The indole core allows it to bind with high affinity to multiple receptors, influencing various biological processes. This binding can lead to the inhibition of certain enzymes or the activation of specific signaling pathways, resulting in its therapeutic effects .
Comparison with Similar Compounds
Substituent-Driven Lipophilicity
- The target compound’s isopropyl group on the sulfonamide benzene ring increases hydrophobicity (XLogP3 ~5.8) compared to analogs with methoxy (XLogP3 ~5.1) or fluoro (XLogP3 ~5.3) groups . This may enhance blood-brain barrier penetration or tissue retention.
- The chlorodifluoromethoxy group (–OCF₂Cl) contributes higher lipophilicity than methoxy (–OCH₃) or trifluoromethanesulfonyl (–SO₂CF₃) groups .
Hydrogen-Bonding Capacity
- All analogs share 2 hydrogen bond donors (indole NH and sulfonamide NH) and 7–9 acceptors, indicating moderate polarity.
Biological Activity
N-{2-[5-(chlorodifluoromethoxy)-2-methyl-1H-indol-3-yl]ethyl}-2-methyl-5-(propan-2-yl)benzene-1-sulfonamide is a complex organic compound with significant potential in medicinal chemistry, particularly in the development of anticancer therapies. Its molecular formula is C20H24ClF2N3O2S, and it has a molecular weight of approximately 441.93 g/mol. The compound features a sulfonamide group and an indole moiety, which are critical for its biological activity.
Research indicates that this compound acts primarily as an inhibitor of Cyclin-dependent kinase 2 (CDK2) , a key enzyme involved in cell cycle regulation. The inhibition of CDK2 can lead to cell cycle arrest and subsequent apoptosis in cancer cells, positioning this compound as a promising candidate for anticancer therapies.
Key Interactions
The biological activity of this compound is attributed to its interactions with various biological targets, including:
- CDK2 : Essential for regulating the cell cycle.
- Epidermal Growth Factor Receptor (EGFR) : Involved in cell proliferation and survival.
These interactions are crucial for understanding its mechanism of action and optimizing its therapeutic profile.
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds related to this compound:
- Antiproliferative Assays :
-
Apoptosis Induction :
- The compound was shown to increase levels of pro-apoptotic proteins such as caspase 3 and Bax while decreasing anti-apoptotic Bcl2 levels, indicating its potential to induce apoptosis in cancer cells.
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In Silico Studies :
- Computational docking studies have provided insights into the binding modes of the compound within the active sites of target enzymes, supporting its potential as a selective inhibitor.
Q & A
Q. What are the critical steps and optimization strategies for synthesizing this compound with high purity?
The synthesis involves multi-step organic reactions, including:
- Indole core formation : Cyclization of substituted tryptamine derivatives under acidic conditions (e.g., HCl/EtOH, 60°C, 12 hours) to generate the 2-methylindole scaffold.
- Sulfonamide coupling : Reaction of the indole-ethylamine intermediate with 2-methyl-5-(propan-2-yl)benzenesulfonyl chloride in anhydrous dichloromethane (DCM) using triethylamine (TEA) as a base (0–5°C, 2 hours).
- Chlorodifluoromethoxy introduction : Electrophilic substitution using ClCF₂O− reagents under inert atmosphere (argon) at −78°C to preserve functional group integrity. Key optimization : Use of flash chromatography (silica gel, hexane/EtOAc gradient) and recrystallization (ethanol/water) for ≥98% purity. Monitor intermediates via TLC and LC-MS .
Q. What analytical techniques are most effective for structural characterization?
- NMR : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to confirm indole protons (δ 7.1–7.5 ppm), sulfonamide NH (δ 10.2 ppm), and chlorodifluoromethoxy CF₂Cl (δ 115–120 ppm in ¹⁹F NMR).
- HPLC : Reverse-phase C18 column (MeCN/H₂O + 0.1% TFA, 1.0 mL/min) for purity assessment (retention time ~12.5 min).
- High-resolution mass spectrometry (HRMS) : ESI+ mode to validate molecular ion [M+H]⁺ at m/z 509.0 ± 0.5 Da .
Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?
- Accelerated stability studies : Incubate in buffers (pH 1–10, 37°C) for 72 hours. Monitor degradation via HPLC.
- Thermogravimetric analysis (TGA) : Determine decomposition temperature (Td >200°C indicates thermal stability).
- Light sensitivity : Expose to UV (254 nm) and visible light; track changes in UV-Vis spectra (λmax ~280 nm for indole) .
Advanced Research Questions
Q. What mechanistic hypotheses explain the compound’s bioactivity in enzyme inhibition assays?
- Hypothesis 1 : The indole moiety mimics tryptophan residues in enzyme active sites, competitively inhibiting substrate binding (e.g., cyclooxygenase-2 or cytochrome P450).
- Hypothesis 2 : The sulfonamide group chelates metal ions (e.g., Zn²⁺ in metalloproteinases), disrupting catalytic activity. Methodology : Perform kinetic assays (IC₅₀ determination) with recombinant enzymes and validate via X-ray crystallography or molecular docking (AutoDock Vina, Schrödinger Suite) .
Q. How do structural modifications (e.g., substituent variations) impact pharmacological activity?
- Comparative SAR : Replace chlorodifluoromethoxy with trifluoromethoxy (CF₃O−) or methoxy (CH₃O−) groups. Assess changes in:
- Lipophilicity : LogP via shake-flask method (ΔLogP ~0.5 alters membrane permeability).
- Bioactivity : IC₅₀ shifts in cell-based assays (e.g., anti-inflammatory or antiproliferative activity).
- Key finding : Chlorodifluoromethoxy enhances metabolic stability compared to non-halogenated analogs .
Q. How can computational modeling predict off-target interactions or toxicity?
Q. How should researchers resolve contradictions in bioactivity data across different assay systems?
- Case example : Discrepancies in IC₅₀ values between recombinant enzyme assays and cell-based models. Resolution :
Verify compound solubility (use DMSO stocks <0.1% v/v).
Normalize data to cell viability (MTT assay).
Cross-validate with orthogonal methods (e.g., SPR for binding affinity) .
Q. What strategies are recommended for synthesizing deuterated or isotopically labeled analogs?
- Deuterium incorporation : Use D₂O in acidic hydrolysis steps or Pd/C-catalyzed H-D exchange.
- ¹³C/¹⁵N labeling : Introduce labeled precursors (e.g., ¹³C6-aniline) during indole synthesis. Application : Facilitate metabolic tracking via LC-MS/MS or PET imaging .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
